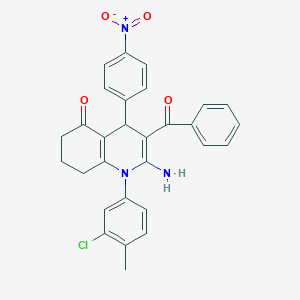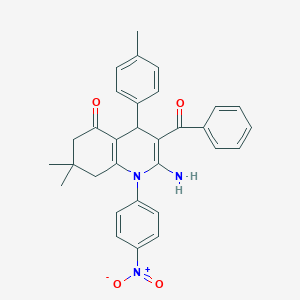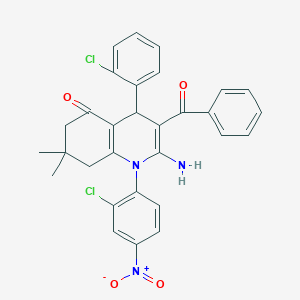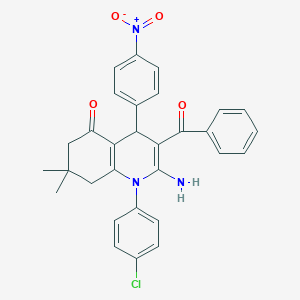
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that increases the levels of dopamine and norepinephrine in the brain, which helps to improve attention and focus.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate is widely used in scientific research to study the effects of psychostimulant drugs on the brain and behavior. It has been used to investigate the neural mechanisms of attention, working memory, and decision-making. 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has also been used in studies of drug abuse and addiction, as it has similar effects on the brain as other drugs of abuse.
Mécanisme D'action
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate works by blocking the reuptake of dopamine and norepinephrine in the brain, which increases the levels of these neurotransmitters in the synaptic cleft. This leads to increased stimulation of the CNS, which improves attention, focus, and alertness.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration, and can cause vasoconstriction. It also increases the release of glucose from the liver and decreases appetite. 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has been shown to improve cognitive function and memory, and can also improve motor coordination.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate is a useful tool for studying the effects of psychostimulant drugs on the brain and behavior. It has a well-established mechanism of action and is widely used in clinical practice, which makes it a useful reference point for research studies. However, 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has some limitations for lab experiments. It can be difficult to control the dosage and timing of administration, which can affect the results of the study. Additionally, 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has some potential side effects, such as increased heart rate and blood pressure, which can confound the results of the study.
Orientations Futures
There are several future directions for research on 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate. One area of research is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the investigation of the long-term effects of 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate on the brain and behavior. Finally, there is a need for more research on the use of 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate in the treatment of other psychiatric disorders, such as depression and anxiety.
Méthodes De Synthèse
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate is synthesized through a multi-step process that involves the reaction of piperidine with ethyl acetate to form ethyl 2-piperidone, which is then reacted with 4-methylbenzaldehyde to form 4-methyl-2,5-dioxo-1-pyrrolidine acetophenone. This intermediate is then reacted with methylamine to form 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate.
Propriétés
Nom du produit |
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione |
|---|---|
Formule moléculaire |
C17H22N2O2 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H22N2O2/c1-12-3-5-14(6-4-12)19-16(20)11-15(17(19)21)18-9-7-13(2)8-10-18/h3-6,13,15H,7-11H2,1-2H3 |
Clé InChI |
BABSFMRLMAWYKV-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C |
SMILES canonique |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304381.png)





![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)

![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
![3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B304404.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304405.png)